2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide
Overview
Description
“2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of carbon disulfide with α-aminonitriles . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
One of the significant applications of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide is in the field of antimicrobial research. A study by Abdelhamid et al. (2010) synthesized derivatives of this compound and tested them against various microorganisms, indicating their potential as antimicrobial agents (Abdelhamid, K. A. Abdelall, Abdel-Riheem, & Ahmed, 2010). Similarly, Jagadale et al. (2020) synthesized novel derivatives and screened them for antimicrobial activity against several bacterial and fungal strains, demonstrating their potential in treating microbial infections (Jagadale, Bhoye, Nandurkar, Bobade, & Mhaske, 2020).
Anticancer Activity
Another critical application is in anticancer research. Gomha et al. (2014) evaluated the anticancer activity of some novel thiadiazoles and thiazoles incorporating the pyrazole moiety against the breast carcinoma cell line MCF-7, showing concentration-dependent growth inhibitory effects (Gomha, Salah, & Abdelhamid, 2014). Ravinaik et al. (2021) also designed and synthesized benzamide derivatives starting from this compound, finding moderate to excellent anticancer activity against several cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Pharmaceutical Development
Collins et al. (1998) explored the modification of the phenyl alkyl ether moiety of this compound, aiming at improved aqueous solubility and PPARgamma agonistic activity, which is essential for pharmaceutical development (Collins et al., 1998). This research has potential implications for drug design and optimization.
Bioactive Compound Synthesis
This compound is also significant in synthesizing various bioactive compounds. For instance, Mahmoud et al. (2021) used it as a building block for synthesizing thiazole derivatives with potential anti-breast cancer activities (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021). Such applications showcase the versatility and utility of this compound in medicinal chemistry.
Mechanism of Action
Thiazoles have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Safety and Hazards
Future Directions
In recent years, thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions in the research of thiazoles could involve the design and development of different thiazole derivatives and the study of their biological activities .
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-10(7-11(16)15-13)14-12(17-8)9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRZCZGJROPELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369480 | |
Record name | 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300664-52-2 | |
Record name | 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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